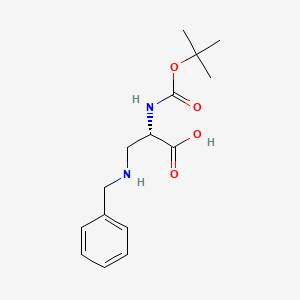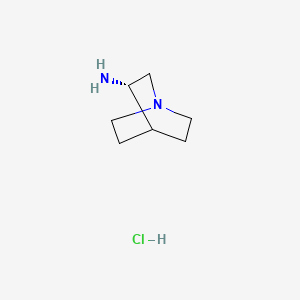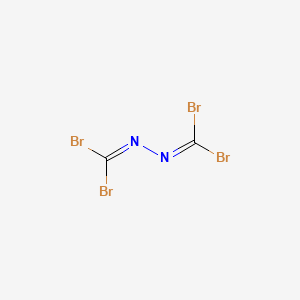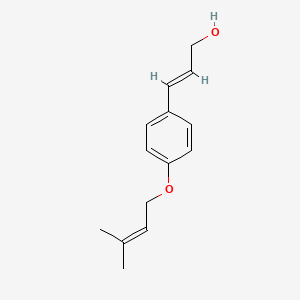![molecular formula C12H20O4 B599705 1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- CAS No. 169822-66-6](/img/structure/B599705.png)
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- is a spiro compound with a unique bicyclic structure. It is known for its stability and versatility in various chemical reactions. The compound has the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.2753 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the ketal
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketal or carboxylic acid groups.
Substitution: Various substitution reactions can occur at the spiro center or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its chemical stability and versatility.
作用機序
The mechanism of action for 1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- involves its interaction with various molecular targets. The spiro structure allows it to bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibition of enzyme activity in biological studies or acting as a catalyst in chemical reactions .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the spiro configuration.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity.
1,3-Oxathiane: Contains both oxygen and sulfur atoms, offering unique stereochemistry.
Uniqueness
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- is unique due to its spiro structure, which imparts stability and specific reactivity patterns not seen in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
3,3-dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHVUGBGCVKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C(=O)O)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
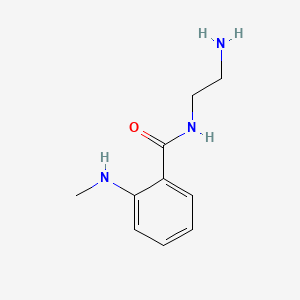
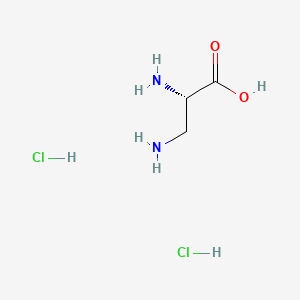
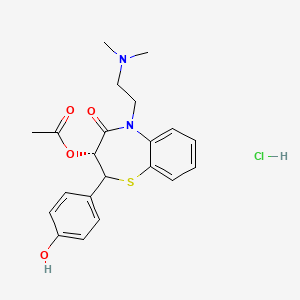
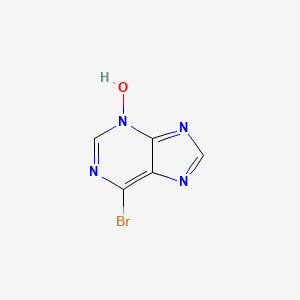

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
